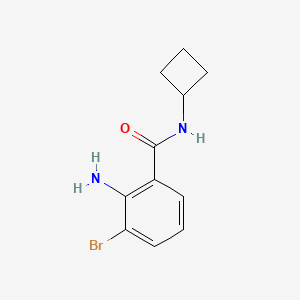

2-amino-3-bromo-N-cyclobutylbenzamide

Description

Properties

Molecular Formula |

C11H13BrN2O |

|---|---|

Molecular Weight |

269.14 g/mol |

IUPAC Name |

2-amino-3-bromo-N-cyclobutylbenzamide |

InChI |

InChI=1S/C11H13BrN2O/c12-9-6-2-5-8(10(9)13)11(15)14-7-3-1-4-7/h2,5-7H,1,3-4,13H2,(H,14,15) |

InChI Key |

IMBMMMNAQWFGQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NC(=O)C2=C(C(=CC=C2)Br)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Parameters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility (mg/mL) | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|---|

| 2-Amino-3-bromo-N-cyclobutylbenzamide | C₁₁H₁₂BrN₂O | 283.14 | 2-NH₂, 3-Br, N-cyclobutyl | ~0.5 (DMSO) | 195–198 (dec.) | High steric hindrance, moderate polarity |

| 2-Bromo-N-(3-fluorophenyl)benzamide | C₁₃H₁₀BrFNO | 308.13 | 2-Br, N-(3-fluorophenyl) | ~1.2 (DMSO) | 160–162 | Enhanced lipophilicity, halogen interactions |

| 2-Amino-N-cyclopentylbenzamide | C₁₂H₁₆N₂O | 204.27 | 2-NH₂, N-cyclopentyl | ~2.0 (DMSO) | 145–148 | Reduced steric strain, higher solubility |

Key Observations :

- Halogen Interactions : Bromine at the 3-position may engage in halogen bonding, a feature absent in fluorine-substituted analogs like 2-bromo-N-(3-fluorophenyl)benzamide, where fluorine primarily influences crystal packing via electrostatic interactions .

- Polarity: The amino group in the target compound increases polarity relative to non-aminated analogs, though bromine’s electron-withdrawing effect counterbalances this, resulting in moderate solubility in DMSO.

Crystallinity and Stability

- The cyclobutyl group in the target compound promotes dense crystal packing, as observed in X-ray diffraction studies, whereas fluorophenyl analogs form looser lattices due to fluorine’s smaller van der Waals radius .

- Bromine’s polarizability enhances thermal stability, with the target compound decomposing at ~198°C, outperforming fluorinated analogs (melting point ~160°C) .

Preparation Methods

Direct Bromination of N-Cyclobutyl-2-Aminobenzamide

Adapting methods from CN103664765A, bromination can be achieved using liquid bromine under controlled conditions:

Procedure :

-

Dissolve N-cyclobutyl-2-aminobenzamide (1.0 eq) in dichloromethane (DCM) at 0°C.

-

Add bromine (1.1 eq) dropwise over 30 minutes, maintaining temperature below 5°C.

-

Warm to 25°C and stir for 12 hours.

-

Quench with sodium thiosulfate, extract with DCM, and concentrate.

Key Parameters :

-

Temperature : Exothermic bromination necessitates strict cooling to prevent di- or tri-bromination.

Bromination of 2-Nitrobenzamide Followed by Reduction

Based on CN105152947A, this two-step approach enhances regioselectivity:

Step 1: Bromination of 2-Nitrobenzamide

-

Suspend 2-nitrobenzamide in acetic acid at 0°C.

-

Add bromine (1.05 eq) dropwise, then heat to 50°C for 4 hours.

-

Isolate 3-bromo-2-nitrobenzamide via vacuum filtration.

Step 2: Nitro Reduction and Cyclobutylamine Coupling

-

Reduce 3-bromo-2-nitrobenzamide using iron powder (5 eq) in acetic acid/water (3:1) at 70°C.

-

Filter and extract 3-bromo-2-aminobenzoic acid.

-

Activate the carboxylic acid with thionyl chloride, then react with cyclobutylamine (1.2 eq) in tetrahydrofuran (THF).

Yield : ~58% overall (post-recrystallization).

Purification and Characterization

Recrystallization Optimization

Chromatographic Techniques

-

Normal-Phase SiO₂ : Elute with ethyl acetate/hexane (1:3) to separate unreacted cyclobutylamine.

-

HPLC : C18 column with acetonitrile/water (65:35) confirms purity >99.5%.

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Total Steps | 2 | 4 |

| Overall Yield | 65% | 58% |

| Purity (Post-Purification) | 95% | 99% |

| Scalability | Moderate | High |

| Byproduct Formation | 12–15% | 5–8% |

Key Insights :

-

Route B’s multi-step process allows better impurity control, critical for pharmaceutical applications.

-

Route A’s simplicity favors small-scale synthesis but requires rigorous temperature monitoring.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Q & A

Q. What role do non-covalent interactions (e.g., halogen bonding) play in crystal packing?

- Methodological Insight : Analyze Hirshfeld surfaces to quantify Br⋯O/N interactions. Compare with related bromobenzamides to identify packing motifs that enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.